Ethyl 4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate
Overview
Description
4-oxo-10H-pyrimido[1,2-a]benzimidazole-3-carboxylic acid ethyl ester is a member of benzimidazoles.
Scientific Research Applications
Agricultural Applications
Benzimidazole compounds, such as Ethyl 4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate, have been widely used in agriculture primarily as fungicides and anthelmintic drugs. The mechanism involves the inhibition of microtubule assembly by binding to tubulin, a protein crucial for cell division. This quality makes benzimidazoles effective in controlling fungal diseases and parasitic infections in crops and livestock. Notable progress has been made in understanding the exact mode of action and the molecular structure of the benzimidazole binding sites on tubulin, enhancing the efficiency of these compounds in agricultural applications (Davidse, 1986).
Medicinal Chemistry
Benzimidazole derivatives are a cornerstone in medicinal chemistry due to their diverse biological and pharmacological activities. They are key structures in the synthesis of a wide array of therapeutic agents. The presence of benzimidazole nucleus in compounds has led to the development of drugs with antimicrobial, antiviral, antiparasitic, antihypertensive, anticancer properties, and more. The versatility of benzimidazole allows the derivation of numerous pharmacologically active compounds, showing its significance in drug discovery and development (Babbar, Swikriti & Arora, 2020). Furthermore, the synthesis and biological evaluation of condensed benzimidazoles have shown considerable biological activities, such as antihypertensive and diuretic effects, and have been used in the development of herbicides (Hsu, Hu & Liu, 2005).
Optoelectronic Applications
Benzimidazole derivatives are not limited to biological activities; they also play a crucial role in optoelectronics. Quinazoline and pyrimidine derivatives, closely related to benzimidazoles, have been used in the fabrication of organic light-emitting diodes (OLEDs), photoelectric conversion elements, and image sensors due to their excellent luminescent properties. Incorporation of benzimidazole and related structures into π-extended conjugated systems has been a strategic approach in creating novel optoelectronic materials (Lipunova, Nosova, Charushin & Chupakhin, 2018).
Properties
IUPAC Name |
ethyl 4-oxo-10H-pyrimido[1,2-a]benzimidazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3/c1-2-19-12(18)8-7-14-13-15-9-5-3-4-6-10(9)16(13)11(8)17/h3-7H,2H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNWMITUKTNMJAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2NC3=CC=CC=C3N2C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
23 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24780594 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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